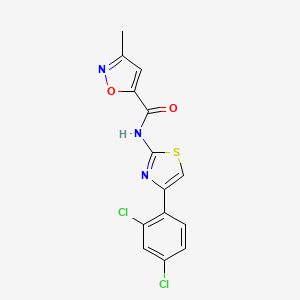

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of compounds containing the thiazole ring often involves the use of variable substituents as target structures . The molecular structures of the synthesized derivatives are usually confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

Substituents on a particular position of the thiazole ring can affect the biological outcomes to a great extent . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications

- The compound serves as a key intermediate in the synthesis of the triazolinone herbicide Sulfentrazone. Sulfentrazone is effective against annual broad-leaved weeds, grasses, and sulfonylurea-resistant weeds . Its development and launch by FMC in the United States in 1996 marked a significant milestone in herbicide research.

- Researchers have explored the antinociceptive (pain-relieving) properties of this compound. In animal studies, it demonstrated dose-dependent responses. For instance, at 15 mg/kg body weight, it exhibited a 50% response within 75 minutes . Further investigations into its mechanism of action and potential clinical applications are warranted.

- Scientists have conducted structural studies on this compound using techniques such as infrared (IR) spectroscopy. The IR spectra were recorded to analyze its vibrational modes and confirm its chemical structure . Understanding its conformational properties is crucial for predicting its behavior in various environments.

- Derivatives of this compound have been synthesized and evaluated for anticonvulsant activity. Researchers determined their affinity to GABAergic biotargets using a PTZ-induced seizures model in mice. These investigations contribute to the development of potential antiepileptic drugs .

- Notably, the continuous nitration process of this compound was optimized using a microreactor system. By carefully controlling parameters such as flow rate, molar ratios, and residence time, researchers achieved higher yields compared to traditional batch reactors. This innovative approach enhances reaction efficiency and minimizes waste .

- A kinetics study revealed the activation energy for the nitration reaction of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one. The calculated activation energy was 40.204 kJ/mol, providing valuable insights into the reaction mechanism .

Herbicide Synthesis:

Antinociceptive Activity:

Conformational Analysis and Structure Elucidation:

Anticonvulsant Activity Evaluation:

Continuous Flow Microreactor Technology:

Kinetics and Activation Energy:

Mechanism of Action

Future Directions

The thiazole ring is a key structural motif in many biologically active compounds, and researchers continue to explore its potential in the design and development of new drugs . Future research may focus on synthesizing new derivatives and evaluating their biological activities, with the aim of discovering novel therapeutic agents .

properties

IUPAC Name |

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3O2S/c1-7-4-12(21-19-7)13(20)18-14-17-11(6-22-14)9-3-2-8(15)5-10(9)16/h2-6H,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCCQQCIPKFIJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)amine hydrochloride](/img/structure/B3019277.png)

![Ethyl 2-[(3-fluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B3019283.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoate](/img/structure/B3019285.png)

![1-(4-fluorophenyl)-6-((2-morpholino-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3019292.png)

![(2-Ethylbenzo[d]thiazol-6-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B3019298.png)

![3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B3019299.png)